Rubemamine - 69444-90-2

Rubemamine

Catalog Number: EVT-3193236
CAS Number: 69444-90-2
Molecular Formula: C21H25NO5
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a natural product found in Zanthoxylum rubescens and Chenopodium album with data available.
Overview

Rubemamine is a naturally occurring compound classified as an N-cinnamoyl phenethylamine. It has garnered attention for its potential applications in enhancing umami taste, a critical flavor profile in culinary contexts. The compound is derived from plants in the Zanthoxylum genus, known for their unique flavor properties. Rubemamine is particularly noted for its mild antibacterial activity and its ability to modulate taste perception, making it a subject of interest in both food science and pharmacology.

Source and Classification

Rubemamine is primarily sourced from Zanthoxylum species, which are part of the Rutaceae family. These plants are traditionally used in various cuisines and herbal medicine systems. The classification of Rubemamine falls under the broader category of alkaloids, specifically protoalkaloids, due to its structural features that include an amine group and a phenethylamine backbone.

Synthesis Analysis

Methods

The synthesis of Rubemamine typically involves the extraction from natural sources followed by purification processes. Various synthetic methods have been explored to produce Rubemamine and its derivatives:

  1. Extraction: Rubemamine can be isolated from Zanthoxylum bungeanum through solvent extraction techniques.
  2. Chemical Synthesis: Recent studies have reported the synthesis of Rubemamine through methods involving the reaction of phenethylamines with cinnamic acid derivatives under specific conditions to form amide bonds.

Technical Details

The synthesis often employs techniques such as:

  • Refluxing: Heating the reaction mixture to facilitate the formation of amides.
  • Chromatography: Used for purification of the synthesized compound to achieve high purity levels.
Molecular Structure Analysis

Structure

Rubemamine's molecular structure features a phenethylamine core with a cinnamoyl group attached. The chemical formula is C18_{18}H21_{21}NO2_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 295.37 g/mol.
  • Structural Formula: The compound can be represented as follows:
C18H21NO2\text{C}_{18}\text{H}_{21}\text{N}\text{O}_{2}

The structural analysis reveals that Rubemamine contains multiple functional groups that contribute to its biological activity and flavor-modulating properties.

Chemical Reactions Analysis

Reactions

Rubemamine can participate in various chemical reactions typical for amides and phenethylamines, including:

  • Hydrolysis: Under acidic or basic conditions, leading to the breakdown into phenethylamine and cinnamic acid derivatives.
  • Oxidation: Potential reactions with oxidizing agents that may modify its functional groups.

Technical Details

The stability of Rubemamine under different pH conditions has been studied, highlighting its resilience against hydrolytic degradation, which is crucial for its application in food products.

Mechanism of Action

Process

Rubemamine's mechanism of action primarily revolves around its interaction with taste receptors. It enhances umami flavor by modulating receptor activity associated with savory taste perception. This action likely involves:

  1. Binding: Interaction with specific taste receptors on the tongue.
  2. Signal Transduction: Activation of pathways that enhance the perception of umami flavors in food formulations.

Data

Studies have shown that Rubemamine can influence sensory responses when tested alongside traditional umami compounds like monosodium glutamate and nucleotides.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data are not extensively documented but are essential for characterizing purity.

Relevant analyses include spectroscopic methods (NMR, IR) used to confirm the structure and purity of Rubemamine during synthesis.

Applications

Scientific Uses

Rubemamine has several applications in scientific research:

  • Flavor Enhancement: Utilized in food science to improve palatability while reducing sodium content.
  • Pharmacological Research: Investigated for its antibacterial properties and potential therapeutic effects.
  • Taste Modulation Studies: Employed in sensory science to understand flavor interactions and consumer preferences.

Properties

CAS Number

69444-90-2

Product Name

Rubemamine

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H25NO5/c1-24-17-8-5-15(13-19(17)26-3)7-10-21(23)22-12-11-16-6-9-18(25-2)20(14-16)27-4/h5-10,13-14H,11-12H2,1-4H3,(H,22,23)

InChI Key

OZNUPWACHHUIKC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC

Solubility

Insoluble in water; soluble in non-polar solvents
Insoluble (in ethanol)

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC

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